molecular formula C26H21N5O3S B12134103 N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

Cat. No.: B12134103
M. Wt: 483.5 g/mol
InChI Key: CNIOWSJRNNAWFF-UHFFFAOYSA-N
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Description

N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide is a complex organic compound that features a quinoxaline core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the naphthalene and quinoxaline moieties in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This is followed by the introduction of the naphthalene moiety through nucleophilic substitution reactions. The final step involves the sulfonation of the quinoxaline derivative and subsequent acylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated quinoxaline derivatives, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can intercalate with DNA, inhibiting DNA replication and transcription, which is crucial for its anticancer activity. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: Another quinoxaline derivative used as an antimicrobial agent.

    Echinomycin: A quinoxaline antibiotic that intercalates with DNA.

    Atinoleutin: A quinoxaline-based anticancer agent.

Uniqueness

N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide is unique due to its specific structural features, such as the presence of both naphthalene and quinoxaline moieties. This dual functionality enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C26H21N5O3S

Molecular Weight

483.5 g/mol

IUPAC Name

N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C26H21N5O3S/c1-17(32)27-20-12-14-22(15-13-20)35(33,34)31-26-25(29-23-8-4-5-9-24(23)30-26)28-21-11-10-18-6-2-3-7-19(18)16-21/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31)

InChI Key

CNIOWSJRNNAWFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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